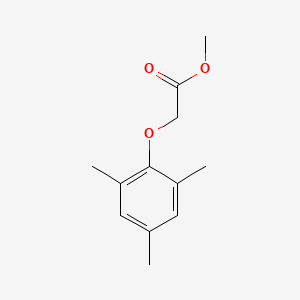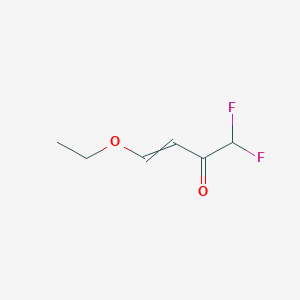
1,1-Difluoro-4-ethoxy-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-4-ethoxy-3-buten-2-one is an organic compound with the molecular formula C6H8F2O2. It is a liquid at room temperature and is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of both fluorine and ethoxy groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-4-ethoxy-3-buten-2-one can be synthesized through the reaction of difluoroacetic acid with ethyl vinyl ether. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the final product .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred for the production of this compound. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The product is then continuously extracted, which enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-4-ethoxy-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like phenylmagnesium bromide (Grignard reagent) and organozinc compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted enones and other derivatives.
Scientific Research Applications
1,1-Difluoro-4-ethoxy-3-buten-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-difluoro-4-ethoxy-3-buten-2-one involves its interaction with nucleophiles and electrophiles. The presence of the difluoro and ethoxy groups makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but contains an additional fluorine atom.
4-Phenyl-3-buten-2-one: Contains a phenyl group instead of the ethoxy group.
3-Butyn-2-one: Contains a triple bond instead of the double bond in 1,1-difluoro-4-ethoxy-3-buten-2-one.
Uniqueness
This compound is unique due to its combination of difluoro and ethoxy groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
4-ethoxy-1,1-difluorobut-3-en-2-one |
InChI |
InChI=1S/C6H8F2O2/c1-2-10-4-3-5(9)6(7)8/h3-4,6H,2H2,1H3 |
InChI Key |
KGQQKBSALJNKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


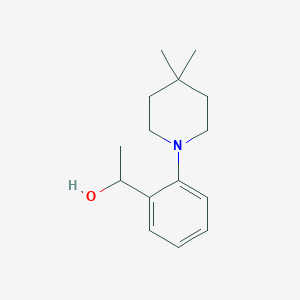
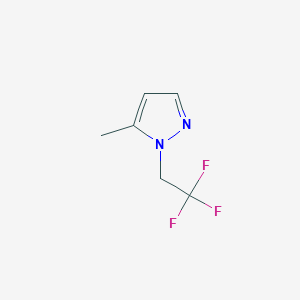


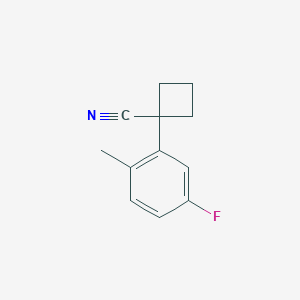
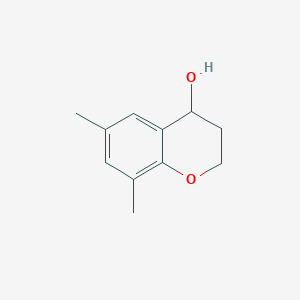



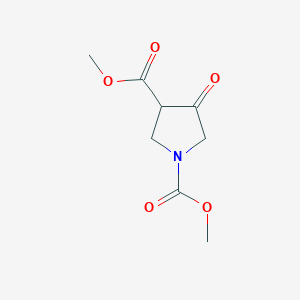
![1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11722078.png)
